N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
Overview
Description
“N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride” is a compound that is not intended for human or veterinary use and is for research use only. Thiazoles, which are important heterocyclics, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H18Cl2N2S and a molecular weight of 317.3 g/mol. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Neurodegenerative Diseases
- N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride, as a metabotropic glutamate receptor 5 antagonist, shows potential in protecting dopaminergic and noradrenergic neurons from degeneration. This is particularly relevant for Parkinson's disease treatment, as demonstrated in a study where its efficacy was tested in monkeys treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms (Masilamoni et al., 2011).
Anticancer Activity
- Several studies have explored the anticancer properties of compounds similar to N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride. For instance, novel thiadiazoles and thiazoles incorporating the pyrazole moiety have shown promising anticancer activity, particularly against breast carcinoma cell lines (Gomha et al., 2014).
- Another study synthesized new thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, exhibiting potent anticancer agents, notably against hepatocellular carcinoma (Gomha et al., 2017).
Antimicrobial Activity
- A study synthesized new 5-Arylazothiazole, Pyrazolo[1,5-a] Pyrimidine, [1,2,4]Triazolo[4,3-a]Pyrimidine, and Pyrimido[1,2-a]Benzimidazole Derivatives containing the thiazole moiety, which were tested for antimicrobial activity against different microorganisms, showing significant results (Abdelhamid et al., 2010).
Antifungal Activity
- The compound's analogues have been explored for their antifungal properties, as seen in a study where derivatives were synthesized and tested against Phytophthora capsici, a phytopathogenic fungus, showing potential in controlling phytopathogenic diseases (Nam et al., 2011).
Future Directions
properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S.2ClH/c1-10-13(9-15-12-7-8-12)17-14(16-10)11-5-3-2-4-6-11;;/h2-6,12,15H,7-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGJDLQNLOEKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC3CC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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